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Compound of Interest

Compound Name: Cu(II)astm

Cat. No.: B160576 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: Copper(II) diacetyl-bis(N4-methylthiosemicarbazone), commonly abbreviated as

Cu(II)ATSM, is a neutral, lipophilic coordination complex that has garnered significant interest

in the scientific community. Its unique redox properties and ability to cross biological

membranes, including the blood-brain barrier, have made it a focal point of research for various

biomedical applications.[1] Initially investigated as a positron emission tomography (PET)

imaging agent for delineating hypoxic tissues in tumors and ischemic myocardium, its

therapeutic potential in neurodegenerative diseases like amyotrophic lateral sclerosis (ALS)

and Parkinson's disease is now being extensively explored.[2][3][4] This guide provides an in-

depth overview of its chemical structure, physicochemical properties, synthesis and

characterization protocols, and its proposed mechanism of action.

Chemical Structure and Physicochemical Properties
Cu(II)ATSM is a bis(thiosemicarbazone) complex where a central copper(II) ion is coordinated

by the tetradentate ligand, diacetyl-bis(N4-methylthiosemicarbazone). The ligand wraps around

the copper ion in a square planar geometry through an N₂S₂ donor set.[1][5] This structure

confers high stability to the complex. The lipophilicity of the complex allows it to readily

permeate cell membranes.[1]

Table 1: Physicochemical Properties of Cu(II)ATSM
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Property Value References

Systematic Name
Copper(II) diacetyl-di(N4-
methylthiosemicarbazone)

[3]

Synonyms

Diacetyl-bis(N4-

methylthiosemicarbazone)

copper(II)

[3]

Molecular Formula C₈H₁₄CuN₆S₂ [1]

Molecular Weight 321.91 g/mol [1]

Appearance
Brown to dark red-brown

powder
[1]

Solubility
Soluble in Dimethyl Sulfoxide

(DMSO)
[1][6]

| Coordination Geometry | Distorted Square Planar |[1] |

Experimental Protocols
The synthesis of Cu(II)ATSM is a two-step process involving the initial synthesis of the ATSM

ligand followed by its complexation with a copper(II) salt.

Synthesis of the ATSM Ligand (Diacetyl-bis(N4-
methylthiosemicarbazone))
This protocol is adapted from previously reported methods.[6][7]

Materials:

4-Methyl-3-thiosemicarbazide (11.4 mmol, 1.2 g)

Diacetyl (2,3-butanedione) (5.7 mmol, 0.5 mL)

Ethanol (50 mL)

Glacial Acetic Acid (5-6 drops)
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Procedure:

Dissolve 4-Methyl-3-thiosemicarbazide in 50 mL of ethanol with constant heating and

stirring.

Add an ethanolic solution of diacetyl dropwise to the heated solution.

Add 5-6 drops of glacial acetic acid to the reaction mixture.

Reflux the mixture at 60–70 °C for 4 hours, during which a white precipitate will form.

For complete precipitation, transfer the flask to a cold environment (4 °C) and leave it

overnight.

Collect the white precipitate (ATSM ligand) by filtration.

Synthesis of the Cu(II)ATSM Complex
This protocol describes the complexation of the ATSM ligand with copper(II) acetate.[6][7]

Materials:

ATSM ligand (0.38 mmol, 0.1 g)

Copper(II) acetate (0.38 mmol, 0.0768 g)

Ethanol

Procedure:

Dissolve the synthesized ATSM ligand in ethanol.

Separately, dissolve copper(II) acetate in ethanol.

Add the ethanolic solution of copper acetate dropwise to the ATSM ligand solution. The

solution's color will change from turbid white to a distinct brown-red.

Reflux the reaction mixture at 60–70 °C for 3-4 hours.
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Allow the mixture to continue refluxing overnight at room temperature.

The resulting product is the Cu(II)ATSM complex.

Characterization of Cu(II)ATSM
Standard analytical techniques are used to confirm the identity and purity of the synthesized

complex.

Electrospray Ionization Mass Spectrometry (ESI-MS): Confirms the molecular weight of the

complex. The expected m/z value for the protonated molecule [C₈H₁₄CuN₆S₂ + H]⁺ is

approximately 322.[6][7]

UV-Visible Spectroscopy: The absorption spectrum of Cu(II)ATSM in DMSO shows

characteristic peaks. Typical λ_max values are observed around 311 nm, 355 nm (shoulder),

476 nm, and 525 nm (shoulder).[6][7]

Nuclear Magnetic Resonance (¹H NMR): While the paramagnetic Cu(II) center can cause

peak broadening, ¹H NMR of the ATSM ligand in DMSO-d₆ is used for characterization prior

to complexation. Expected chemical shifts for the ligand are approximately 10.22 ppm (s, 2H,

NH), 8.38 ppm (m, 2H, NHCH₃), 3.02 ppm (d, 6H, NHCH₃), and 2.20 ppm (s, 6H, 2xCH₃).[6]

[7]

Single-Crystal X-ray Diffraction: This technique provides definitive information on the crystal

structure, confirming the square planar geometry and providing precise bond lengths and

angles.[1]

Mechanism of Action and Cellular Uptake
The primary mechanism that makes Cu(II)ATSM a valuable hypoxia imaging agent is its

selective trapping in oxygen-deficient cells.[3] In neurodegenerative diseases, its action is

thought to involve copper delivery and the inhibition of ferroptosis, a form of iron-dependent cell

death.[2][8]

Hypoxia-Selective Trapping
The proposed mechanism for selective retention in hypoxic tissues is a redox-dependent

process.[3][9]
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Cellular Uptake: The neutral, lipophilic Cu(II)ATSM complex readily diffuses across the cell

membrane.

Intracellular Reduction: In the low-oxygen environment of hypoxic cells, the Cu(II) center of

the complex is reduced to Cu(I). This reduction is thought to be mediated by intracellular

reducing agents and enzymatic systems within the mitochondrial or microsomal electron

transport chains.[3][9]

Dissociation and Trapping: The resulting Cu(I) complex is less stable than its Cu(II)

counterpart. This instability leads to the dissociation of the Cu(I) ion from the ATSM ligand.

The released copper ion is then trapped within the cell, likely by binding to intracellular

proteins.[3][6][10]

Reoxidation and Efflux (Normoxic Cells): In cells with normal oxygen levels (normoxia), the

reduced Cu(I)ATSM complex is rapidly re-oxidized back to the stable Cu(II)ATSM form. This

stable complex can then diffuse out of the cell, preventing its accumulation.[11]

The diagram below illustrates the proposed workflow for the cellular uptake and hypoxia-

selective retention of Cu(II)ATSM.
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Figure 1: Hypoxia-selective trapping mechanism of Cu(II)ATSM.

A proposed cellular uptake pathway suggests the involvement of copper transport proteins

such as Ctr1, Atox1, and ATP7B, integrating the complex into the cellular copper cycle.[6][10]

However, other studies propose that Cu(II)ATSM remains intact and does not directly engage

with these specific copper cycle proteins, with its effects stemming from its intrinsic redox

activity.[6] Further research is ongoing to fully elucidate the precise molecular interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b160576
https://pmc.ncbi.nlm.nih.gov/articles/PMC7012947/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7012947/
https://www.ncbi.nlm.nih.gov/books/NBK23331/
https://www.ncbi.nlm.nih.gov/books/NBK23331/
https://jnm.snmjournals.org/content/42/4/655
https://www.researchgate.net/figure/A-Structure-of-diacetyl-bisN4-methylthiosemicarbazonato-copper-II-well-known-as_fig8_359895716
https://pubs.acs.org/doi/10.1021/acsomega.9b01748
https://pmc.ncbi.nlm.nih.gov/articles/PMC6681976/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6681976/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7694234/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7694234/
https://pubmed.ncbi.nlm.nih.gov/20346863/
https://pubmed.ncbi.nlm.nih.gov/20346863/
https://www.researchgate.net/figure/A-Structure-of-the-ATSM-CuII-complex-B-A-proposed-incorporation-of-the-ATSM-CuII_fig1_334526441
https://pubs.acs.org/doi/abs/10.1021/jm0104217
https://www.benchchem.com/product/b160576#what-is-the-chemical-structure-of-cu-ii-atsm
https://www.benchchem.com/product/b160576#what-is-the-chemical-structure-of-cu-ii-atsm
https://www.benchchem.com/product/b160576#what-is-the-chemical-structure-of-cu-ii-atsm
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b160576?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b160576?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b160576?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

